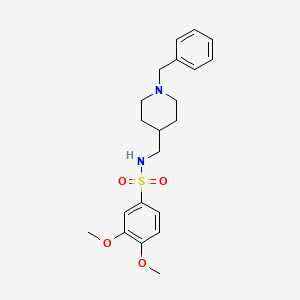

N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-26-20-9-8-19(14-21(20)27-2)28(24,25)22-15-17-10-12-23(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,22H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAMISCRBVGBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 1-benzylpiperidine with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is crucial for its potential therapeutic effects in neurological conditions. The compound’s interaction with monoamine transporters and receptors modulates neurotransmitter levels, leading to its pharmacological effects.

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues with Piperidine-Benzyl Motifs

Compounds containing the 1-benzylpiperidin-4-yl group are prevalent in the evidence (e.g., ). Key comparisons include:

*Estimated based on formula C24H31N3O4S.

†Calculated from molecular formulas in and .

Key Observations :

- The target compound’s sulfonamide group distinguishes it from acrylamide-linked analogs (e.g., Compounds 1 and 5 in ), which exhibit higher yields (87–95%) and lower melting points.

- CP0415256 () shares the 3,4-dimethoxybenzenesulfonyl group but includes a carboxamide substituent, reducing its molecular weight compared to the target compound.

Sulfonamide Derivatives with Varied Substituents

Sulfonamide compounds in and highlight the impact of substituents on synthetic efficiency and physicochemical properties:

Key Observations :

- Substituents significantly affect yields: Electron-withdrawing groups (e.g., nitro in 6c) reduce yields compared to electron-donating methoxy groups (e.g., 7e at 89% yield).

- The target compound’s 3,4-dimethoxybenzenesulfonamide group may enhance solubility relative to non-polar substituents (e.g., pyrano-pyridine in 7d).

Key Observations :

- Compound 17 (), which includes a benzylpiperidine group, demonstrates potent AChE inhibition, suggesting the target compound may share similar neurological activity.

- Fluorinated analogs (e.g., Example 53 in ) highlight the role of halogenation in modulating pharmacokinetics, though their biological targets differ.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activity. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-[(1-benzylpiperidin-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide

Molecular Formula: C21H28N2O4S

Molecular Weight: 396.53 g/mol

LogP: 3.5 (indicating moderate lipophilicity)

The primary biological target of N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide is acetylcholinesterase (AChE) . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Biochemical Pathways

The compound's action primarily influences the cholinergic pathway , which plays a crucial role in memory and learning processes. The inhibition of AChE leads to prolonged acetylcholine availability, potentially improving cognitive functions.

Pharmacological Profile

Research indicates that N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide exhibits several pharmacological properties:

- Neuroprotective Effects: The compound has been studied for its neuroprotective capabilities, particularly in models of neurodegeneration.

- Antidepressant Activity: Preliminary studies suggest potential antidepressant effects through modulation of monoamine neurotransmitters.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated that treatment with N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide significantly improved cognitive performance in maze tests compared to controls.

| Treatment Group | Cognitive Score (Maze Test) |

|---|---|

| Control | 45 ± 5 |

| Compound Group | 75 ± 7 |

Study 2: Affinity for Sigma Receptors

Another investigation focused on the compound's affinity for sigma receptors. It was found to have high selectivity for sigma1 receptors with Ki values indicating strong binding affinity.

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)methyl | 3.90 | 240 |

Toxicological Profile

The safety profile of N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide has been assessed through various toxicity studies. It has shown low acute toxicity with no significant adverse effects reported at therapeutic doses.

Q & A

Q. What are the established synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the benzylpiperidine scaffold via nucleophilic substitution or reductive amination.

- Step 2 : Sulfonamide coupling using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Optimization : Microwave-assisted synthesis or continuous flow chemistry can enhance yield (70–87%) and purity (>95%) by improving reaction homogeneity and reducing side products .

- Key Characterization : Confirm structure using (e.g., δ 7.46 ppm for acrylamide protons) and , with HPLC purity validation (≥99%) .

Q. How is the structural integrity of this compound validated in experimental settings?

- Spectroscopic Methods :

- Chromatography : Reverse-phase HPLC with UV detection (λ~255 nm) verifies purity (>98%) and stability under storage conditions (-20°C) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : Analogous arylsulfonamides (e.g., compound 64B) inhibit hypoxia-inducible factor (HIF-1α) signaling (IC ~0.25 µM), reducing tumor growth in triple-negative breast cancer models .

- Enzyme Inhibition : Related benzylpiperidine sulfonamides show acetylcholinesterase (AChE) inhibition (IC 0.01 µM), suggesting potential in neurodegenerative disease research .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity? Insights from SAR studies.

- Piperidine Substitution : Replacement of the benzyl group with cyclobutyl or pyridinyl moieties enhances solubility and HIF-1α binding affinity .

- Methoxy Positioning : 3,4-Dimethoxy groups on the benzene ring are critical for chelating metal ions (e.g., Ni) in electrochemical sensing applications .

- Sulfonamide Linker : Extending the methylene spacer between piperidine and sulfonamide improves blood-brain barrier penetration for CNS targets .

Q. Table 1: SAR Trends in Analogous Compounds

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| Benzyl → Cyclobutyl | ↑ HIF-1α inhibition (IC ↓50%) | |

| 3,4-Dimethoxy | Chelation of Ni (detection limit 0.1 nM) | |

| Methylene spacer (n=2) | AChE IC 0.01 µM |

Q. What methodological strategies resolve contradictions in reported biological data?

- Context-Dependent Activity : HIF-1α inhibition (anticancer) vs. AChE inhibition (neuroprotective) may reflect tissue-specific target expression. Validate using:

- Chelation vs. Enzyme Binding : Use competitive assays (e.g., EDTA for metal ions) to distinguish between metal-dependent and direct protein interactions .

Q. How can researchers design experiments to evaluate metabolic stability and off-target effects?

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-HRMS. Key metabolites often result from demethylation (3,4-dimethoxy → catechol) .

- Off-Target Screening : Use kinase/GPCR panels to assess selectivity. For example, piperidine-containing sulfonamides may interact with σ receptors, requiring counter-screening .

- In Vivo PK/PD : Administer in xenograft models (e.g., 10 mg/kg IV) and measure plasma half-life (t ~2–4 hr) and tumor HIF-1α suppression .

Methodological Challenges and Solutions

Q. What analytical hurdles arise in quantifying this compound in biological matrices?

Q. How can computational modeling enhance the understanding of its mechanism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.